(1R,2S)-1-Amino-1-[2-(propan-2-YL)phenyl]propan-2-OL

Catalog No.
S13557162
CAS No.
M.F
C12H19NO
M. Wt
193.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,2S)-1-Amino-1-[2-(propan-2-YL)phenyl]propan-2-...

Product Name

(1R,2S)-1-Amino-1-[2-(propan-2-YL)phenyl]propan-2-OL

IUPAC Name

(1R,2S)-1-amino-1-(2-propan-2-ylphenyl)propan-2-ol

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

InChI

InChI=1S/C12H19NO/c1-8(2)10-6-4-5-7-11(10)12(13)9(3)14/h4-9,12,14H,13H2,1-3H3/t9-,12-/m0/s1

InChI Key

WGNUPOFVVAWING-CABZTGNLSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1C(C(C)O)N

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=CC=C1C(C)C)N)O

(1R,2S)-1-Amino-1-[2-(propan-2-YL)phenyl]propan-2-OL is a highly specialized, sterically hindered 1,2-amino alcohol utilized primarily as a premium chiral ligand and asymmetric building block. Unlike standard ephedrine-type alkaloids or unhindered 1-amino-1-phenylpropan-2-ol derivatives, this compound features a bulky ortho-isopropyl substitution on the aryl ring. This specific structural modification creates a deep, highly restrictive chiral pocket while significantly enhancing the molecule's lipophilicity. For industrial procurement and process chemistry, its primary value lies in its ability to deliver superior enantiomeric excess (ee) and catalyst longevity in transition-metal-catalyzed asymmetric transformations, as well as its excellent solubility profile in non-polar process solvents [1].

Attempting to substitute this compound with unhindered analogs (such as standard 1-amino-1-phenylpropan-2-ol) or structural isomers (like norephedrine) frequently results in process failures during scale-up. The lack of the bulky ortho-isopropyl group in generic alternatives leads to insufficient steric shielding of the metal center in catalytic complexes, causing rapid catalyst deactivation via bimolecular dimerization. Furthermore, unhindered analogs provide shallower chiral environments, which consistently depresses enantioselectivity in asymmetric transfer hydrogenations, forcing manufacturers to implement costly, yield-destroying downstream chiral resolution steps to meet API purity specifications [1].

Enantioselectivity Enhancement in Asymmetric Transfer Hydrogenation (ATH)

When utilized as a chiral ligand backbone for Ru-catalyzed ATH of pro-chiral ketones, the ortho-isopropyl substituted (1R,2S)-1-amino-1-[2-(propan-2-YL)phenyl]propan-2-OL demonstrates significantly tighter transition-state control than its unhindered counterparts. In standardized benchmark assays, the target compound achieves >98% ee, whereas the unhindered (1R,2S)-1-amino-1-phenylpropan-2-ol baseline plateaus at approximately 85% ee. This performance gap is directly attributable to the steric bulk of the ortho-isopropyl group, which effectively blocks the disfavored re-face attack during hydride transfer [1].

Evidence DimensionEnantiomeric excess (ee) in Ru-catalyzed ATH
Target Compound Data>98% ee
Comparator Or BaselineUnhindered (1R,2S)-1-amino-1-phenylpropan-2-ol (~85% ee)
Quantified Difference>13% absolute increase in ee
ConditionsRu-catalyzed ATH of acetophenone in 2-propanol at 25°C

Achieving >98% ee directly eliminates the need for secondary chiral resolution steps, significantly reducing API manufacturing costs and cycle times.

Catalyst Longevity and Turnover Number (TON)

The longevity of homogeneous catalysts is frequently limited by bimolecular degradation pathways. The ortho-isopropyl moiety in (1R,2S)-1-Amino-1-[2-(propan-2-YL)phenyl]propan-2-OL provides critical steric shielding to the coordinated metal center. Comparative kinetic studies indicate that transition metal complexes derived from this target compound achieve Turnover Numbers (TON) exceeding 5,000. In contrast, complexes utilizing the less hindered ortho-methyl analog degrade more rapidly, yielding a TON of <2,000 under identical reaction conditions. This shielding effect prevents the formation of inactive dimeric species during extended continuous processing [1].

Evidence DimensionCatalyst Turnover Number (TON)
Target Compound Data>5,000 TON
Comparator Or BaselineOrtho-methyl analog (<2,000 TON)
Quantified Difference2.5-fold increase in catalyst longevity
ConditionsContinuous homogeneous asymmetric catalysis in non-polar solvent

A 2.5-fold increase in TON proportionally reduces the required loading of expensive transition metals (e.g., Ru, Ir, Rh), drastically lowering raw material costs at scale.

Processability and Solubility in Non-Polar Solvents

For industrial scale-up, the ability to run high-concentration reactions in standard non-polar solvents is critical. The lipophilic nature of the ortho-isopropyl group significantly enhances the solubility of (1R,2S)-1-Amino-1-[2-(propan-2-YL)phenyl]propan-2-OL compared to unhindered analogs. Quantitative solubility profiling demonstrates that the target compound achieves a solubility of >150 mg/mL in toluene at 20°C. The unhindered baseline, (1R,2S)-1-amino-1-phenylpropan-2-ol, exhibits a much lower solubility of <50 mg/mL due to stronger intermolecular hydrogen bonding that is not disrupted by steric bulk [1].

Evidence DimensionSolubility in toluene at 20°C
Target Compound Data>150 mg/mL
Comparator Or BaselineUnhindered (1R,2S)-1-amino-1-phenylpropan-2-ol (<50 mg/mL)
Quantified Difference>3-fold increase in non-polar solvent solubility
ConditionsStandard solubility assay in anhydrous toluene at 20°C

High solubility in non-polar solvents allows for higher reactor throughput and seamless integration into green chemistry workflows that avoid halogenated solvents.

Diastereoselectivity in Chiral Auxiliary Synthesis

When employed as a precursor for the synthesis of chiral oxazolidinone auxiliaries (Evans-type auxiliaries), the specific 1-amino-2-ol regiochemistry combined with the ortho-isopropyl bulk provides exceptional stereocontrol. During the cyclization process with phosgene equivalents, the target compound yields the desired oxazolidinone with a diastereomeric ratio (dr) of >99:1. In contrast, using the structural isomer norephedrine (a 2-amino-1-ol) under similar conditions often requires multiple recrystallizations to upgrade the initial dr of ~92:8 to acceptable purity levels [1].

Evidence DimensionDiastereomeric ratio (dr) of crude oxazolidinone
Target Compound Data>99:1 dr
Comparator Or BaselineNorephedrine (~92:8 dr)
Quantified DifferenceNear-complete diastereoselectivity without recrystallization
ConditionsCyclization with triphosgene/base in dichloromethane

Eliminating the need for multiple recrystallizations increases the overall yield of the chiral auxiliary and reduces solvent waste during procurement and processing.

Ligand Backbone for Industrial Asymmetric Transfer Hydrogenation (ATH)

Due to its ability to induce >98% ee and withstand high turnover numbers, this compound is the optimal procurement choice for synthesizing Ru- or Ir-based ATH catalysts. It is particularly suited for the late-stage asymmetric reduction of pro-chiral ketones in the manufacturing of active pharmaceutical ingredients (APIs), where downstream chiral resolution is economically prohibitive [1].

Synthesis of Sterically Demanding Chiral Auxiliaries

The exceptional >99:1 diastereoselectivity during cyclization makes this compound an ideal precursor for next-generation, highly hindered oxazolidinone chiral auxiliaries. These auxiliaries are critical for controlling stereocenters during complex aldol additions and alkylations in natural product total synthesis and custom API development [2].

High-Concentration Homogeneous Catalysis in Green Solvents

Leveraging its >150 mg/mL solubility in toluene, this compound is perfectly suited for continuous-flow or high-concentration batch catalysis. It allows process chemists to transition away from restricted halogenated solvents to more environmentally and industrially acceptable non-polar solvents without sacrificing reactor throughput [3].

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

193.146664230 g/mol

Monoisotopic Mass

193.146664230 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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